3-Nitro-1,6-naphthyridin-4-amine
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Overview
Description
3-Nitro-1,6-naphthyridin-4-amine is a nitrogen-containing heterocyclic compound It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1,6-naphthyridin-4-amine typically involves the nitration of 1,6-naphthyridine derivatives. One common method includes the reaction of 4-amino-1,6-naphthyridine with nitric acid under controlled conditions to introduce the nitro group at the 3-position. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1,6-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 3-Amino-1,6-naphthyridin-4-amine.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1,6-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 3-Nitro-1,6-naphthyridin-4-amine involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The nitro group plays a crucial role in its reactivity, allowing it to form reactive intermediates that can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without the nitro group.
3-Amino-1,6-naphthyridin-4-amine: The reduced form of 3-Nitro-1,6-naphthyridin-4-amine.
Benzo[h][1,6]naphthyridine: A derivative with a fused benzene ring.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
85938-76-7 |
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Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-nitro-1,6-naphthyridin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-8-5-3-10-2-1-6(5)11-4-7(8)12(13)14/h1-4H,(H2,9,11) |
InChI Key |
GRWNVYUKOBLOKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C(=CN=C21)[N+](=O)[O-])N |
Origin of Product |
United States |
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